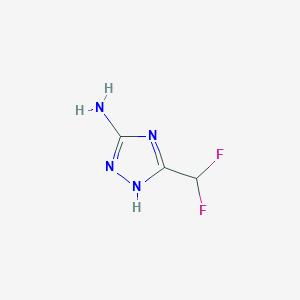

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine

Description

Historical Development of Triazole Chemistry

The foundational history of triazole chemistry traces back to 1885 when the term "triazole" was first coined by Bladin to designate the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C2H3N3. This initial discovery marked the beginning of what would become one of the most important classes of heterocyclic compounds in organic chemistry. The early development of triazole chemistry proceeded gradually, with significant acceleration occurring as researchers established several facile and convenient synthetic techniques alongside discoveries of their versatile interactions with biological systems.

A pivotal moment in triazole development occurred in 1944 with the discovery of antifungal activities in azole derivatives, which led to the invention of numerous therapeutic agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism of antifungal action became well-established through research demonstrating that these compounds inhibit ergosterol synthesis by blocking the P450-dependent enzyme CYP 51, with triazole-type ring structures coordinating with the heme iron of the CYP enzyme. The introduction of first-generation triazoles represented a second major advance in the treatment of fungal infections, with both fluconazole and itraconazole displaying broader spectrum antifungal activity than their imidazole predecessors and markedly improved safety profiles compared to amphotericin B and ketoconazole.

The historical progression of triazole chemistry reveals a consistent pattern of innovation driven by the need to overcome limitations in existing compounds. Research has shown that triazole heterocyclic structures form many weak non-bond interactions with receptors and enzymes in biological systems, establishing them as key chromophores with immense medicinal value. These inherent properties have attracted scientists from diverse disciplines, including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences. The continued evolution of triazole chemistry has been necessitated by the appearance of multidrug-resistant pathogens, particularly resistance to triazole drugs, which makes microbial treatment less effective and more problematic.

Contemporary triazole research focuses on the prudential development of new triazole drugs with bioisosteric replacement and molecular hybridization to overcome multidrug-resistant pathogens and reduce side effects of available drugs. The synthesis of 1H-1,2,3-triazole in 1910 by German chemists Otto Dimroth and Gustav Fester, achieved by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours, demonstrated early synthetic approaches that continue to influence modern methodologies. This historical foundation has established triazoles as one of the most significant heterocyclic compounds, possessing characteristics of both natural products and medicinal compounds.

Significance of Fluorinated Heterocycles in Chemical Research

Fluorinated heterocycles have emerged as a critically important class of organic compounds with rapidly expanding applications across multiple scientific disciplines. The unique physicochemical properties of the carbon-fluorine bond have attracted considerable attention from researchers, as the inclusion of fluorine atoms into organic compounds often increases their lipophilicity and metabolic stability, thereby enhancing their bioavailability and affinity for target proteins. This fundamental understanding has led to remarkable growth in fluorinated compound development, with more than 20 percent of medications on the market containing fluorine, and nearly 300 fluorine-containing drugs having been officially approved for use as medicines.

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has been shown to make them more biologically potent compounds, where several commercial drugs have received approval based on enhanced therapeutic profiles resulting from fluorination. The difluoromethyl group specifically serves as a lipophilic hydrogen bond donor and can be considered as the isostere of a thiol, hydroxyl, and amide, which brings out its potential value in drug development with novel scaffold architecture. Unlike the trifluoromethyl group, the difluoromethyl group possesses a weakly acidic carbon-hydrogen bond that can participate in hydrogen bonding interactions, making it valuable for designing compounds with specific receptor interactions.

Research has demonstrated that fluorinated heterocycles constitute an important group of organic compounds with applications in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials chemistry. In materials chemistry particularly, fluorinated thiophenes are considered a lead class of compounds with numerous spectacular applications. The presence of electron-withdrawing fluoroalkyl groups enhances the reactivity of both dipolarophiles and dienophiles, while fluorinated 1,3-dipoles display high reactivity towards electron-rich dipolarophiles.

The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in molecular physical and chemical properties, which can be rationally exploited for diverse fields such as medicinal chemistry and organocatalysis. These changes include alterations to molecular stability, conformational behavior, hydrogen bonding ability, and basicity. The development of stereoselective fluorination methods has opened particularly rich possibilities for the subset of stereoselectively fluorinated nitrogen-containing heterocycles.

To access fluoro-heterocycles, fluorocyclizations constitute an important category of reactions that permit multiple bond construction in one pot, with reactions featuring both nucleophilic and electrophilic sources of fluorine proving valuable for the delivery of fluorinated carbo- and heterocycles. The biological utility of fluorinated organic compounds, including sulfur heterocycles such as thiolanes and benzothiazoles, has been demonstrated by recently published reviews and original research works.

Position of this compound in Contemporary Triazole Chemistry

This compound occupies a distinctive position within contemporary triazole chemistry as a compound that exemplifies the convergence of established triazole pharmacology with advanced fluorine chemistry innovations. The compound represents a heterocyclic structure belonging to the triazole family, featuring a difluoromethyl group that significantly enhances its biological activity and chemical reactivity. Its unique structure allows participation in various chemical reactions, making it valuable in medicinal chemistry and agricultural applications.

The compound can be classified as a heterocyclic compound containing a ring structure with nitrogen atoms, specifically featuring the 1,2,4-triazole isomer which represents one of the two major triazole configurations. Current research has established that compounds containing triazole exhibit broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities. The electron richness and aromaticity of triazole enable it to freely bind with a wide range of biomacromolecules through interactions of pi-pi bonds, hydrogen bonds, and ion-dipole bonds.

Properties

IUPAC Name |

5-(difluoromethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2N4/c4-1(5)2-7-3(6)9-8-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQYPFRFKQHBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazinecarboxamides with Difluoroacetic Anhydride

One of the most efficient and environmentally benign methods reported for synthesizing this compound derivatives involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride. This method proceeds via a tandem reaction mechanism including:

- Difluoroacetylation of the hydrazinecarboxamide,

- Intramolecular nucleophilic addition,

- Elimination of water to form the triazole ring.

This approach yields the target 1,2,4-triazol-5(4H)-ones with difluoromethyl substitution in moderate to good yields under mild conditions, making it suitable for diverse substrate scopes.

1,3-Dipolar Cycloaddition of Nitrilimines and Carbodiimides

Another advanced synthetic strategy involves the 1,3-dipolar cycloaddition reaction between nitrilimines and carbodiimides to construct di- and trifluoromethylated 1,2,4-triazoles. This method is characterized by:

- High regioselectivity,

- Good yields,

- Mild reaction conditions,

- Simple operational procedures.

The reaction tolerates various N-aryl di/trifluoromethyl acetohydrazonoyl bromides as starting materials, enabling rapid access to complex fluoroalkylated nitrogen-rich spirocyclic compounds, including 1,2,4-triazoles with difluoromethyl groups.

Condensation of Aminoguanidine with Fluorinated Carboxylic Acids or Derivatives

The classical approach to 1,2,4-triazol-5-amines involves the condensation of aminoguanidine derivatives with carboxylic acids or their activated forms. For difluoromethyl-substituted triazoles, this can be adapted by using difluoroacetic acid derivatives or related fluorinated reagents. The reaction typically proceeds through:

- Formation of an intermediate hydrazide,

- Cyclization to the triazole ring,

- Isolation of the amino-substituted triazole.

This method is well-documented for related triazole derivatives and can be optimized for difluoromethyl substitution.

Detailed Reaction Conditions and Yields

Mechanistic Insights

The cyclization with difluoroacetic anhydride involves initial acylation of the hydrazine nitrogen, followed by intramolecular nucleophilic attack on the carbonyl carbon, and dehydration to form the triazole ring with the difluoromethyl substituent at position 3.

The 1,3-dipolar cycloaddition proceeds via the generation of nitrilimine dipoles from hydrazonoyl bromides, which react with carbodiimides to form the triazole ring system. The difluoromethyl group is introduced via the hydrazonoyl bromide precursor, ensuring regioselective incorporation.

The condensation method relies on the nucleophilic attack of aminoguanidine on activated carboxylic acid derivatives, followed by ring closure to the triazole. The presence of fluorine atoms influences the electronic properties and reactivity, requiring optimization of reaction conditions.

Research Findings and Characterization

NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence and position of the difluoromethyl group and the amino substituent on the triazole ring. Chemical shifts are consistent with literature values for similar fluorinated triazoles.

X-ray crystallography studies on related 1,2,4-triazol-5-amines demonstrate planarity of the triazole ring and confirm the substitution pattern, supporting the proposed structures.

The synthetic methods provide compounds with potential biological activity, including insecticidal properties, highlighting the importance of efficient preparation routes.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One significant application of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine is in the synthesis of antifungal agents. Research has demonstrated that derivatives of triazole compounds exhibit potent antifungal activity against various phytopathogenic fungi. For instance, a study highlighted the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which showed higher antifungal activity than traditional fungicides like boscalid .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Activity Level | Comparison Fungicide |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide | High | Boscalid |

| This compound | Moderate | N/A |

Biological Activity

Triazole derivatives have been studied for their various biological activities, including anti-inflammatory and anticancer properties. The compound's ability to interact with biological targets such as enzymes involved in metabolic pathways makes it a candidate for further exploration in drug development .

Agricultural Applications

Herbicides

The compound has also been utilized in the development of herbicides. A patent describes a method for synthesizing a triazol-based herbicide that incorporates the difluoromethyl group to enhance its efficacy against unwanted vegetation . This synthetic pathway involves multiple steps and the use of palladium catalysts to achieve high yields.

Table 2: Herbicidal Efficacy

| Herbicide Name | Active Ingredient | Efficacy Level |

|---|---|---|

| Ethyl 2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorobenzenepropanoate | This compound | High |

Material Science

Electrochemical Applications

Recent studies have investigated the electrochemical properties of triazole-containing compounds for potential use in organic light-emitting diodes (OLEDs). The incorporation of this compound into organic frameworks has shown promise in enhancing the performance of these devices due to improved charge transport properties .

Case Study: OLED Performance Enhancement

A study focused on synthesizing triazole derivatives for OLED applications revealed that specific modifications to the triazole structure could lead to significant improvements in luminescence and stability under operational conditions .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl and difluoromethyl groups enhance thermal stability and electrophilicity, making these derivatives suitable for explosives (e.g., TFAT in evidence 3 has high thermal stability and low sensitivity) .

- Aromatic Substituents : Phenyl or pyridinyl groups improve solubility and enable π-π stacking interactions, critical for drug design (e.g., EGFR/HER-2 inhibitors in evidence 4) .

Antimicrobial and Antifungal Effects

- 3-Phenyl-1H-1,2,4-triazol-5-amine : Exhibits potent antibacterial activity (MIC = 4–8 µg/mL against Staphylococcus aureus and Escherichia coli) .

- N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA): Inhibits Pseudomonas aeruginosa FabA (pIC50 = 5.7 ± 0.2), a target in fatty acid biosynthesis .

- 3-(Difluoromethyl) Analogs : Expected to show enhanced lipophilicity and membrane penetration compared to phenyl derivatives, though direct data are lacking.

Anticancer Activity

- Quinoline-Triazole Hybrids: Derivatives like 4-hydroxy-3-(((3-phenyl-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-ones inhibit EGFR/HER-2 kinases (IC50 < 1 µM) .

- Triazolo[1,5-a]pyrimidine Indole Derivatives : Compound H18 shows antiproliferative activity against MCF-7 breast cancer cells (IC50 = 2.3 µM) .

Physicochemical and Energetic Properties

Notes:

- Trifluoromethyl groups improve thermal stability but reduce oxygen balance in explosives.

- Azido-nitro derivatives exhibit high detonation pressures (25.3–39.3 GPa) but are impact-sensitive .

Biological Activity

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, known for its diverse biological activities. The triazole ring structure is significant in medicinal chemistry due to its ability to interact with various biological targets. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of this compound features a difluoromethyl group attached to the triazole ring. This modification can influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains. A study demonstrated that certain triazole derivatives exhibited moderate to strong inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 µg/mL to 400 µg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Inhibition Concentration (µg/mL) | Activity Level |

|---|---|---|---|

| 5d | E. coli AO11 | 50 - 400 | Weak |

| 5l | S. aureus | 100 | Moderate |

| 5g | M. tuberculosis | <100 | Strong |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Recent findings suggest that this compound exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action may involve the inhibition of key cellular pathways associated with cancer cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been employed to evaluate the radical scavenging activity of triazole derivatives. Compounds similar to this compound have shown significant DPPH scavenging activity, indicating their potential as antioxidants .

Table 3: Antioxidant Activity via DPPH Assay

| Compound | DPPH Scavenging (%) at 100 µM |

|---|---|

| Triazole A | 75 |

| Triazole B | 60 |

| Triazole C | 85 |

Case Studies

Several case studies have illustrated the effectiveness of triazole derivatives in clinical settings. For example, a study involving a series of synthesized triazoles demonstrated their ability to inhibit fungal infections effectively while maintaining low toxicity levels in animal models . This suggests that compounds like this compound could be valuable in developing new antifungal agents.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 60–80 | 12–24 h | 60–70 |

| Microwave-Assisted | 80–100 | 30–60 min | 80–85 |

Advanced Question: How can structural tautomerism in triazole derivatives complicate characterization?

Methodological Answer:

1,2,4-Triazole derivatives exhibit annular tautomerism, where substituents shift between positions 3 and 4. For example, this compound may coexist with its 5-difluoromethyl tautomer. This complicates NMR and X-ray diffraction analyses. To resolve this:

- Use ¹³C NMR to track chemical shifts of tautomeric carbons.

- Perform single-crystal X-ray diffraction (e.g., SHELXL refinement) to confirm dominant tautomers in solid state .

- Computational tools (e.g., DFT) model tautomeric stability in solution .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons (e.g., NH₂ at δ 5.5–6.0 ppm) and carbons (triazole ring carbons at δ 140–160 ppm).

- IR Spectroscopy : Confirm NH₂ (3300–3400 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₄H₅F₂N₄: calc. 157.0493) .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from differences in:

- Assay conditions (e.g., pH, temperature).

- Compound purity (HPLC >95% recommended).

- Target specificity (e.g., off-target effects in enzyme inhibition).

Strategies:

- Validate activity via dose-response curves (IC₅₀/EC₅₀) in triplicate.

- Use isothermal titration calorimetry (ITC) to quantify binding affinity.

- Cross-reference with knockout models (e.g., CRISPR-edited cell lines) .

Basic Question: What are common applications in antimicrobial research?

Methodological Answer:

The compound inhibits enzymes like ketol-acid reductoisomerase (KARI) in branched-chain amino acid biosynthesis. Protocol:

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth.

- Time-Kill Studies : Monitor log-phase growth inhibition over 24 h.

- Synergy testing with β-lactams via checkerboard assays (FIC index ≤0.5 indicates synergy) .

Advanced Question: How can computational modeling optimize derivative design?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., KARI PDB: 1YQZ). Prioritize compounds with ΔG < -8 kcal/mol.

- QSAR Models : Corrogate substituent effects (e.g., difluoromethyl vs. trifluoromethyl) on bioactivity.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Basic Question: How to address low solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.

- Salt Formation : Prepare hydrochloride salts via HCl gas diffusion in ethanol.

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) .

Advanced Question: What crystallographic challenges arise during structure determination?

Methodological Answer:

- Twinned Crystals : Use SHELXD for structure solution and PLATON/TWINROTMAT to deconvolute overlapping reflections.

- Disorder : Refine anisotropic displacement parameters (ADPs) and apply restraints (e.g., SIMU/DELU in SHELXL).

- Hydrogen Bonding : Map N–H···N/F interactions (2.8–3.2 Å) to confirm supramolecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.